molecular formula C11H17NO3S B6260020 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide CAS No. 548768-93-0

4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide

Cat. No.: B6260020
CAS No.: 548768-93-0
M. Wt: 243.3
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Description

4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H17NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a hydroxyl group and a 3-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the 3-methylbutyl group. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-oxo-N-(3-methylbutyl)benzene-1-sulfonamide.

    Reduction: Formation of 4-hydroxy-N-(3-methylbutyl)benzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its antimicrobial and anticancer properties, due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-methyl-N-(3-methylbutyl)benzene-1-sulfonamide
  • 4-hydroxy-N-(2-methylpropyl)benzene-1-sulfonamide
  • 4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonic acid

Uniqueness

4-hydroxy-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes more effectively compared to similar compounds.

Properties

CAS No.

548768-93-0

Molecular Formula

C11H17NO3S

Molecular Weight

243.3

Purity

90

Origin of Product

United States

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